Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrFN2O2 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-fluorobenzyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its piperazine core.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological molecules, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Biological Activity
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 387.25 g/mol. The compound features a piperazine ring, which is a common motif in pharmacologically active compounds, along with a tert-butyl group that enhances lipophilicity and a bromo-fluorobenzyl moiety that may contribute to its biological activity .
Structural Comparison
Compound Name | Molecular Formula | Notable Features |
---|---|---|
This compound | Contains bromine and fluorine; potential antibacterial properties | |
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate | Variation in fluorine position; may exhibit different biological activities |
The specific mechanisms of action for this compound are not fully elucidated. However, it is suggested that the compound interacts with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to these targets, potentially modulating their activity .
Potential Biological Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Anticancer Activity : Similar piperazine derivatives have shown cytotoxic effects against several cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
In one study, compounds with similar structures demonstrated IC50 values in the micromolar range against these cell lines, indicating potential for further development as anticancer agents .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of piperazine can induce apoptosis in cancer cell lines. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited significant cytotoxicity against MCF-7 cells, suggesting that structural modifications can enhance biological activity .
- Mechanism Exploration : Flow cytometry assays revealed that certain piperazine derivatives triggered apoptosis via caspase activation pathways. This suggests that this compound may similarly influence apoptotic mechanisms in targeted cells .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-3-fluorophenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAZYGTWIXBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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